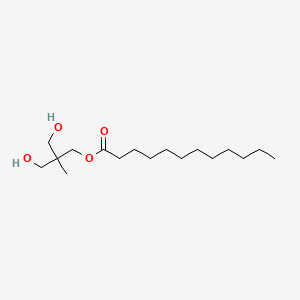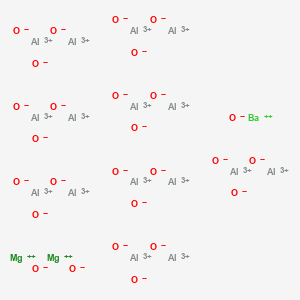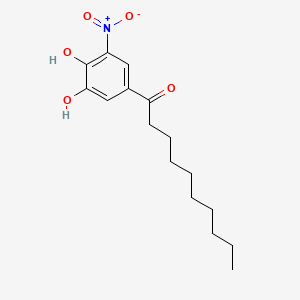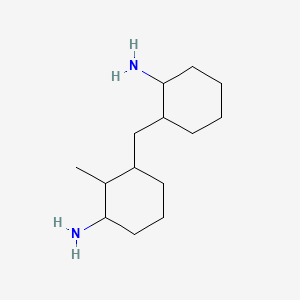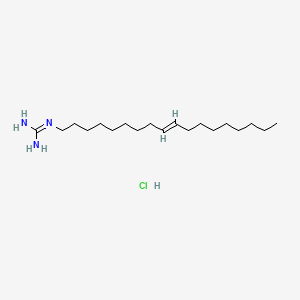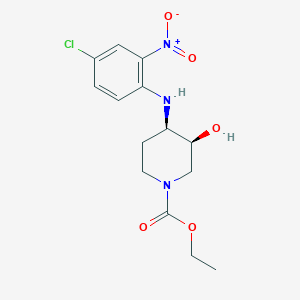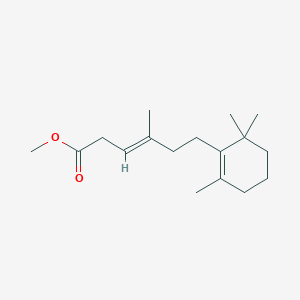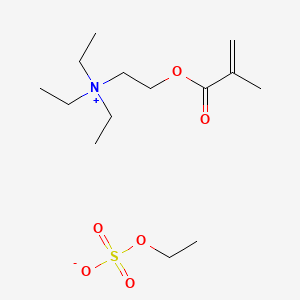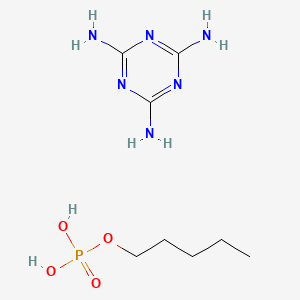
Benzenamine, N-phenyl-, hexabromo deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-phenyl-, hexabromo deriv., also known as hexabromodiphenylamine, is a brominated derivative of diphenylamine. This compound is characterized by the presence of six bromine atoms attached to the phenyl rings, making it a highly brominated aromatic amine. It is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-phenyl-, hexabromo deriv. typically involves the bromination of diphenylamine. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective bromination of the phenyl rings.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-phenyl-, hexabromo deriv. is scaled up using continuous flow reactors. This allows for better control over the reaction conditions and yields a higher purity product. The bromination process is optimized to minimize the formation of by-products and to ensure the efficient use of bromine.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-phenyl-, hexabromo deriv. undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinonoid structures.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions typically produce quinonoid compounds.
Aplicaciones Científicas De Investigación
Benzenamine, N-phenyl-, hexabromo deriv. has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used as a flame retardant in polymers and textiles due to its high bromine content.
Mecanismo De Acción
The mechanism by which Benzenamine, N-phenyl-, hexabromo deriv. exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to interact with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylamine: The parent compound of Benzenamine, N-phenyl-, hexabromo deriv., which lacks the bromine atoms.
Tetrabromodiphenylamine: A less brominated derivative with four bromine atoms.
Octabromodiphenylamine: A more highly brominated derivative with eight bromine atoms.
Uniqueness
Benzenamine, N-phenyl-, hexabromo deriv. is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant and provides unique reactivity in chemical synthesis.
Propiedades
Número CAS |
39275-89-3 |
|---|---|
Fórmula molecular |
C12H5Br6N |
Peso molecular |
642.6 g/mol |
Nombre IUPAC |
N,2,3,4,5,6-hexabromo-N-phenylaniline |
InChI |
InChI=1S/C12H5Br6N/c13-7-8(14)10(16)12(11(17)9(7)15)19(18)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
FAYMFDSRWTZGIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


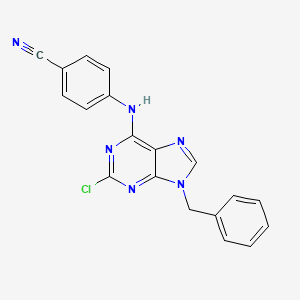
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
